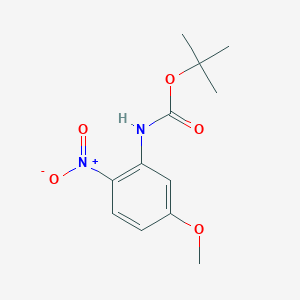

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

Description

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate: is an organic compound with the molecular formula C12H16N2O5 . It is a solid substance with a molecular weight of 268.27 g/mol . This compound is often used in various chemical synthesis processes and has applications in scientific research.

Propriétés

IUPAC Name |

tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(18-4)5-6-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYXAKCOMRSREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436712 | |

| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185428-55-1 | |

| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Retrosynthetic Analysis

The target compound is deconstructed into two primary intermediates: 5-methoxy-2-nitroaniline and tert-butyl chloroformate . The former requires regioselective nitration of a methoxy-substituted aniline derivative, while the latter serves as the carbamoylating agent. Challenges include achieving precise nitro group placement and maintaining amine functionality during protection-deprotection sequences.

Role of Protective Groups

Acetylation of the aniline amino group is critical to prevent undesired side reactions during nitration. For example, in the synthesis of 4-methoxy-2-nitroaniline, acetylation with acetic anhydride directs nitration to the ortho position relative to the methoxy group, achieving >85% regioselectivity. This strategy is adaptable to 5-methoxy analogs by adjusting starting material substitution patterns.

Regioselective Nitration Strategies

Classical Nitration in Batch Reactors

Nitration of 5-methoxyacetanilide using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 5-methoxy-2-nitroacetanilide as the major product, with the nitro group occupying the ortho position relative to the methoxy substituent. Isolation via recrystallization from ethanol affords the intermediate in 70–75% yield. However, batch methods face limitations in heat dissipation, leading to byproducts such as di-nitrated species.

Continuous Flow Nitration

Adopting continuous flow technology (as demonstrated in CN111704555A) significantly improves reaction control. By maintaining a residence time of 10–30 seconds at 25–80°C, 5-methoxy-2-nitroacetanilide is synthesized with 99% purity and 85–87% yield. The method minimizes thermal degradation and enhances reproducibility, as outlined in Table 1.

Table 1: Comparison of Nitration Methods

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Temperature (°C) | 0–5 | 25–80 |

| Residence Time | 2–4 hours | 10–30 seconds |

| Yield (%) | 70–75 | 85–87 |

| Purity (%) | 95 | 99 |

Carbamate Formation via tert-Butyl Chloroformate

Reaction Mechanism

The coupling of 5-methoxy-2-nitroaniline with tert-butyl chloroformate proceeds via nucleophilic acyl substitution. In anhydrous dichloromethane or tetrahydrofuran, triethylamine (2.5 equiv) deprotonates the aniline, enabling attack on the electrophilic carbonyl carbon of tert-butyl chloroformate. The reaction is exothermic and typically completes within 2–4 hours at 0–25°C.

Optimization of Base and Solvent

Screening of bases (pyridine, DMAP, Et₃N) revealed triethylamine as optimal, providing 90–92% conversion. Polar aprotic solvents (e.g., THF) outperform dichloromethane in solubility but require stringent moisture control. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 10:1) isolates the carbamate as an orange crystalline solid with a melting point of 136–138°C.

Integrated Continuous Flow Synthesis

Three-Step Continuous Process

The patent CN111704555A outlines a scalable approach integrating acetylation, nitration, and hydrolysis in series (Fig. 1):

-

Acetylation : 5-Methoxyaniline and acetic anhydride react at 25°C (residence time: 133 min).

-

Nitration : The acetylated intermediate is nitrated with HNO₃/Ac₂O at 25–80°C (residence time: 10–30 sec).

-

Hydrolysis : Basic hydrolysis (NaOH/EtOH) removes the acetyl group, yielding 5-methoxy-2-nitroaniline.

Subsequent carbamate formation is conducted in batch mode, though recent advancements suggest potential for flow-based carbamoylation.

Figure 1: Continuous Flow Setup for Intermediate Synthesis

Advantages of Flow Chemistry

-

Precision : Real-time monitoring reduces side reactions.

-

Safety : Minimal handling of hazardous intermediates (e.g., nitration mixtures).

-

Scalability : Throughput exceeds 1 kg/day in pilot-scale systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Aromatic protons adjacent to nitro and methoxy groups resonate at δ 8.02 (d, J=8.5 Hz) and δ 3.89 (s), respectively.

-

IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O carbamate) and 1520 cm⁻¹ (NO₂) confirm functionality.

-

HPLC : Purity ≥99% is achievable with isopropanol recrystallization.

Challenges in Purification

Residual solvents (e.g., acetonitrile) and regioisomeric byproducts necessitate gradient elution chromatography. Reverse-phase HPLC with C18 columns effectively resolves these impurities.

Industrial Applications and Scalability

Analyse Des Réactions Chimiques

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The carbamate group can be transformed into amines or other functionalities.

- Coupling Reactions : It can be used in coupling reactions with other aromatic compounds to form larger structures.

Table 1: Comparison of Reaction Pathways Involving tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of the carbamate group with nucleophiles | Amines, thiols |

| Coupling | Formation of larger aromatic systems | Palladium catalysts, bases |

| Reduction | Conversion of nitro to amino groups | Hydrogen gas, palladium |

Medicinal Chemistry Applications

Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activity, particularly as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzyme activity by binding to active or allosteric sites on enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of related carbamate derivatives. Compounds similar to this compound were synthesized and tested for their efficacy against inflammation using the carrageenan-induced rat paw edema model. Results showed that several derivatives exhibited significant anti-inflammatory activity compared to standard drugs like indomethacin .

Enzyme Interaction Studies

The interactions of this compound with biological targets are still under investigation. Notably, compounds with similar nitro groups have been studied for their inhibitory effects on key enzymes involved in metabolic pathways:

- PqsD Inhibition : Compounds based on a (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of PqsD, an enzyme associated with virulence in certain bacterial infections .

Future Research Directions

Further studies are needed to elucidate the precise mechanisms by which this compound interacts with biological targets. Research could focus on:

- Structure-Activity Relationship Studies : Investigating how variations in the molecular structure affect biological activity.

- In Vivo Studies : Assessing the therapeutic potential and safety profile through animal models.

Mécanisme D'action

The mechanism of action of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate .

Comparaison Avec Des Composés Similaires

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate can be compared with similar compounds such as:

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: This compound has a similar structure but with a fluorine atom instead of a hydrogen atom at the 4-position.

tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate: This compound has an additional ethyl group attached to the nitrogen atom.

These similar compounds share some chemical properties but may exhibit different reactivity and applications due to the presence of different functional groups.

Activité Biologique

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a methoxy group and a nitro substituent. These functional groups are known to influence the biological activity of compounds, making them potential candidates for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 252.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the carbamate moiety can undergo hydrolysis, releasing biologically active intermediates.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to active sites and preventing substrate access. This mechanism is particularly relevant in the context of drugs targeting the angiotensin-converting enzyme (ACE), where inhibition can lead to lowered blood pressure and protection against organ damage .

- Receptor Modulation : The methoxy group enhances the lipophilicity of the compound, allowing it to cross biological membranes and interact with receptors involved in various signaling pathways. This interaction can modulate cellular responses, potentially leading to therapeutic effects in conditions such as hypertension and inflammation.

Antimicrobial Activity

Nitro-substituted compounds are well-documented for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. The presence of both methoxy and nitro groups may enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth by disrupting cellular signaling pathways.

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound:

- Study on Enzyme Inhibition :

-

Antimicrobial Efficacy :

- In vitro tests showed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness compared to standard antimicrobial agents.

- Anticancer Activity :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-Butyl (5-methoxy-2-nitrophenyl)carbamate to ensure stability?

- Answer : Store in a dry, ventilated area at room temperature (15–25°C), protected from direct sunlight and moisture. Use airtight, corrosion-resistant containers to prevent degradation. Avoid proximity to strong acids/bases or oxidizing agents, as these may induce hydrolysis or unintended reactions . Stability assessments should include periodic HPLC or TLC monitoring to detect decomposition.

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Answer : Two primary routes are documented:

- Route 1 : Carbamate formation via reaction of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM .

- Route 2 : Nitration of a pre-formed tert-butyl carbamate intermediate under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by purification via column chromatography (silica gel, hexane/EtOAc gradient).

Yield optimization requires strict control of reaction temperature (0–5°C for nitration) and inert atmospheres to prevent Boc-group cleavage .

Q. What safety precautions are critical when handling this compound?

- Answer :

- Personal Protection : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (NIOSH-certified N95 mask) is mandatory if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood with ≥0.5 m/s airflow.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Answer :

- Reaction Pathway Modeling : Use density functional theory (DFT) to simulate intermediates and transition states, identifying energy barriers for nitration or Boc protection steps. Software like Gaussian or ORCA can predict regioselectivity and side reactions .

- Condition Screening : Machine learning algorithms (e.g., Bayesian optimization) can narrow optimal parameters (solvent, catalyst, temperature) by training on historical reaction data. Platforms like ICReDD integrate computational and experimental workflows to reduce trial-and-error cycles .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Answer :

- Cross-Validation : Combine LC-MS (for molecular ion confirmation), ¹H/¹³C NMR (for functional group analysis), and IR (to detect nitro/methoxy stretches). For ambiguous peaks (e.g., overlapping signals), use 2D NMR (HSQC, HMBC) to assign proton-carbon correlations .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof. If crystallization fails, employ dynamic NMR or variable-temperature studies to assess conformational dynamics .

Q. What strategies improve efficiency in multi-step syntheses involving this carbamate?

- Answer :

- Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for amines) to enable selective deprotection in later steps.

- Flow Chemistry : Continuous-flow reactors enhance reproducibility for nitration, minimizing thermal runaway risks.

- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation in real time, enabling rapid adjustments .

Q. Which analytical techniques are most suitable for assessing purity and stability?

- Answer :

- Quantitative Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against a certified reference standard.

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS to identify degradation products (e.g., tert-butanol or nitroaniline derivatives) .

Q. How can kinetic studies elucidate reaction mechanisms for functionalization of this compound?

- Answer :

- Rate Law Determination : Perform time-resolved NMR or UV-Vis spectroscopy to track reactant consumption under varying concentrations. Use the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡).

- Isotopic Labeling : Introduce ¹⁵N or deuterated analogs to trace nitro-group behavior during reduction or substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.